

Synthesis of 1-Ethoxy-2,3-difluoro-4-iodobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethoxy-2,3-difluoro-4-iodobenzene

Cat. No.: B178461

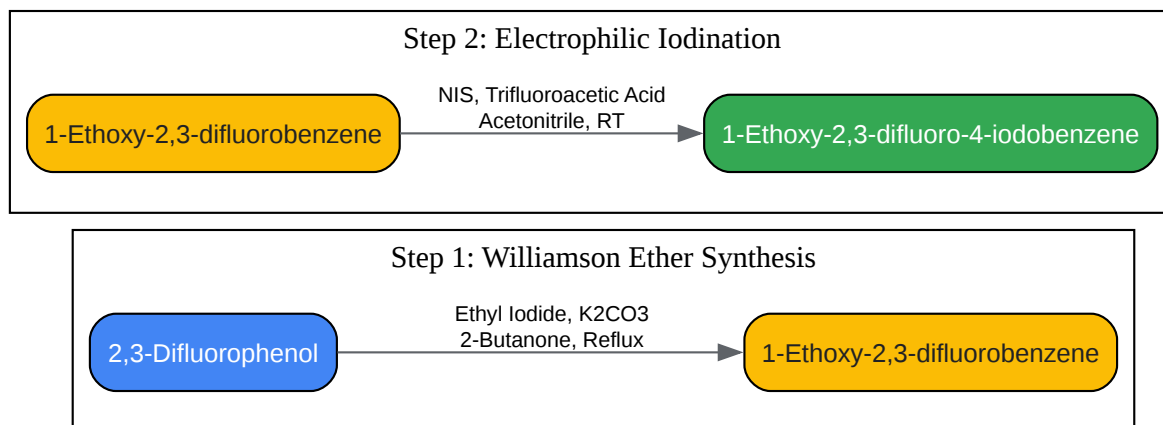
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic route for **1-Ethoxy-2,3-difluoro-4-iodobenzene**, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the preparation of 1-Ethoxy-2,3-difluorobenzene, followed by its regioselective iodination. This guide provides detailed experimental protocols, quantitative data, and workflow visualizations to aid in the successful synthesis of the target compound.

Overview of the Synthetic Pathway

The synthesis of **1-Ethoxy-2,3-difluoro-4-iodobenzene** is proposed to proceed via a two-step reaction sequence. The first step involves the Williamson ether synthesis to form 1-Ethoxy-2,3-difluorobenzene from 2,3-difluorophenol. The second step is an electrophilic aromatic substitution, specifically the iodination of the activated aromatic ring of 1-Ethoxy-2,3-difluorobenzene to yield the final product. The ethoxy group is a strongly activating, ortho-, para-director, which facilitates the regioselective introduction of iodine at the para-position.



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Caption: Proposed two-step synthesis of **1-Ethoxy-2,3-difluoro-4-iodobenzene**.

Experimental Protocols

Step 1: Synthesis of 1-Ethoxy-2,3-difluorobenzene

This procedure is based on established methods for the synthesis of 1-Ethoxy-2,3-difluorobenzene.

Reaction: 2,3-Difluorophenol is reacted with ethyl iodide in the presence of potassium carbonate as a base to yield 1-Ethoxy-2,3-difluorobenzene.

Materials and Reagents:

Reagent/Material	Molecular Weight (g/mol)	Quantity	Moles (approx.)
2,3-Difluorophenol	130.09	10.0 g	0.077 mol
Ethyl Iodide	155.97	17.9 g (9.2 mL)	0.115 mol
Potassium Carbonate (K ₂ CO ₃)	138.21	12.8 g	0.093 mol
2-Butanone (MEK)	72.11	100 mL	-
Toluene	92.14	For extraction	-
2N Sodium Hydroxide (NaOH)	40.00	For washing	-
Brine	-	For washing	-
Anhydrous Magnesium Sulfate (MgSO ₄)	120.37	For drying	-

Procedure:

- To a solution of 2,3-difluorophenol (10.0 g, 0.077 mol) in 2-butanone (100 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium carbonate (12.8 g, 0.093 mol).
- With vigorous stirring, add ethyl iodide (17.9 g, 0.115 mol) to the suspension.
- Heat the reaction mixture to reflux and maintain for 3 hours.
- After cooling to room temperature, add water (20 mL) and toluene (10 mL) to the reaction mixture.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 2N sodium hydroxide (10 mL) and brine (10 mL).
- Separate the organic layer and dry it over anhydrous magnesium sulfate.

- Filter the drying agent and evaporate the organic solvent under reduced pressure.
- Purify the residue by vacuum distillation to obtain 1-Ethoxy-2,3-difluorobenzene as a liquid.

Expected Yield: ~85-95%

Step 2: Synthesis of 1-Ethoxy-2,3-difluoro-4-iodobenzene (Proposed Method)

This proposed protocol is based on general methods for the regioselective iodination of activated aromatic compounds using N-iodosuccinimide (NIS) and an acid catalyst.

Reaction: 1-Ethoxy-2,3-difluorobenzene is iodinated at the 4-position using N-iodosuccinimide (NIS) as the iodine source and trifluoroacetic acid (TFA) as a catalyst.

Materials and Reagents:

Reagent/Material	Molecular Weight (g/mol)	Quantity (for 0.05 mol scale)	Moles (approx.)
1-Ethoxy-2,3-difluorobenzene	158.14	7.9 g	0.05 mol
N-Iodosuccinimide (NIS)	224.98	11.8 g	0.0525 mol
Trifluoroacetic Acid (TFA)	114.02	0.38 g (0.26 mL)	0.0033 mol
Acetonitrile (CH ₃ CN)	41.05	100 mL	-
Saturated Sodium Thiosulfate (Na ₂ S ₂ O ₃)	158.11	For quenching	-
Diethyl Ether (or Ethyl Acetate)	74.12	For extraction	-
Brine	-	For washing	-
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	142.04	For drying	-

Procedure:

- In a round-bottom flask protected from light, dissolve 1-Ethoxy-2,3-difluorobenzene (7.9 g, 0.05 mol) in acetonitrile (100 mL).
- Add N-iodosuccinimide (11.8 g, 0.0525 mol) to the solution and stir until it dissolves.
- Carefully add a catalytic amount of trifluoroacetic acid (0.26 mL, 0.0033 mol) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is expected to be complete within a few hours.
- Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
- Extract the product with diethyl ether or ethyl acetate.
- Wash the organic layer with water and then with brine.
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